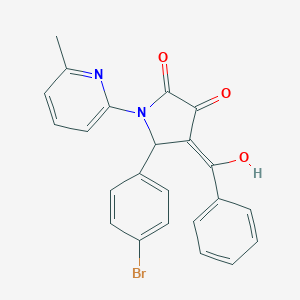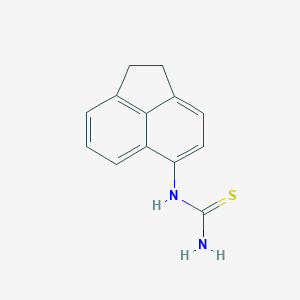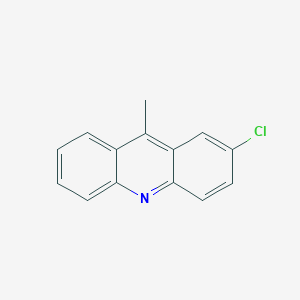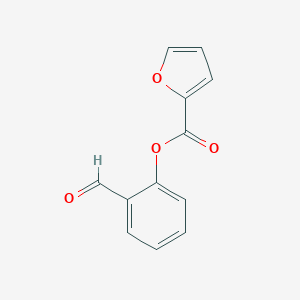
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BBH7, is a synthetic compound that belongs to the class of pyrrole derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can reduce inflammation and pain. 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, such as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects, depending on the specific biological system being studied. In vitro studies have shown that 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the activity of specific enzymes and proteins, leading to changes in their activity and function. In vivo studies have shown that 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can reduce inflammation and pain, as well as inhibit the growth and progression of certain types of cancer.
実験室実験の利点と制限
The advantages of using 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its potential anticancer activity. 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, there are also limitations to using 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments. For example, its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one may have off-target effects, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on elucidating the exact mechanism of action of 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, which could help to identify new targets for drug development. Another area of research could focus on optimizing the synthesis method for 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, to improve yields and reduce costs. Finally, future research could focus on testing the efficacy of 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in animal models of disease, to further evaluate its potential as a therapeutic agent.
合成法
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of 4-bromobenzaldehyde with 6-methyl-2-pyridinecarboxaldehyde in the presence of sodium hydroxide. The resulting intermediate is then reacted with ethyl acetoacetate to form the final product, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. This synthesis method has been optimized to produce high yields of pure 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, making it suitable for large-scale production.
科学的研究の応用
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In pharmacology, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, making it a potential anticancer agent. In biochemistry, 4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to interact with specific proteins and enzymes, leading to changes in their activity and function.
特性
分子式 |
C23H17BrN2O3 |
|---|---|
分子量 |
449.3 g/mol |
IUPAC名 |
(4Z)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-6-5-9-18(25-14)26-20(15-10-12-17(24)13-11-15)19(22(28)23(26)29)21(27)16-7-3-2-4-8-16/h2-13,20,27H,1H3/b21-19- |
InChIキー |
HRYAJZFQRDUMBA-VZCXRCSSSA-N |
異性体SMILES |
CC1=NC(=CC=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
正規SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)


![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)